molecular formula C9H15N3 B3214794 N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine CAS No. 1152879-32-7

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine

Cat. No.: B3214794
CAS No.: 1152879-32-7
M. Wt: 165.24 g/mol
InChI Key: RBROTMKJNIUDJF-UHFFFAOYSA-N
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Description

N-[(1,5-Dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine (CAS: 1152879-32-7) is a heterocyclic amine featuring a 1,5-dimethylpyrazole core linked to a cyclopropanamine moiety via a methyl bridge. Its molecular formula is C9H15N3, with a purity of 95% as reported in laboratory-grade samples .

Properties

IUPAC Name

N-[(1,5-dimethylpyrazol-4-yl)methyl]cyclopropanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7-8(6-11-12(7)2)5-10-9-3-4-9/h6,9-10H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBROTMKJNIUDJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)CNC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . One common method includes the reaction of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde with cyclopropylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanone, while reduction can produce N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropylamine .

Mechanism of Action

The mechanism of action of N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine involves its interaction with molecular targets and pathways within biological systems. The pyrazole moiety is known to inhibit certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation and pain . Additionally, the compound may interact with other proteins and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazole Derivatives with Varied Substituents

Pyrazole-based compounds are widely studied for their biological and chemical versatility. Key structural analogs include:

Compound Name Substituents/Features Molecular Formula Melting Point (°C) Key Data Sources
Target Compound 1,5-Dimethylpyrazole + cyclopropanamine C9H15N3 Not reported
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) Chloro, cyano, carboxamide, aryl groups C21H15ClN6O 133–135
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyridinyl, cyclopropylamine C12H15N4 104–107
  • Structural Insights: The target compound lacks the electron-withdrawing groups (e.g., chloro, cyano) and carboxamide linkages seen in derivatives .

Cyclopropanamine Derivatives with Different Aromatic Cores

Cyclopropanamine moieties are valued for their conformational constraints. Notable analogs include:

Compound Name Aromatic Core Molecular Formula Key Features Data Sources
Target Compound 1,5-Dimethylpyrazole C9H15N3 Methylpyrazole core
N-[(2-Nitrophenyl)methyl]cyclopropanamine 2-Nitrophenyl C10H12N2O2 Nitro group
1-(6-Cyclopropylamino-pyrimidin-4-yl)-piperidine-2-carboxylic acid Pyrimidine + piperidine C13H19N5O2 Pyrimidine core
  • Electronic Effects : The nitro group in N-[(2-nitrophenyl)methyl]cyclopropanamine enhances electrophilicity, contrasting with the electron-rich pyrazole in the target compound. This difference could influence reactivity in nucleophilic substitutions or hydrogen-bonding interactions .
  • Biological Relevance: Pyrimidine-containing cyclopropanamines () are often explored as kinase inhibitors, whereas the target compound’s pyrazole core may target different enzyme classes, such as cyclooxygenase or cannabinoid receptors .

Heterocyclic Compounds with Cyclopropane Moieties

Cyclopropane rings are increasingly incorporated into drug candidates for their unique pharmacokinetic properties. Comparisons include:

Compound Name Heterocycle Type Key Functional Groups Molecular Weight Data Sources
Target Compound Pyrazole Cyclopropanamine 165.24
Ethyl 2-amino-2-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl) acetate dihydrochloride Pyrazole + ester Benzyl, acetate 288.72
3-Methyl-N-(3-(methylthio)propyl)-1-(pyridin-3-yl)-1H-pyrazol-4-amine Pyrazole + methylthioalkyl Methylthio, pyridinyl Not reported
  • Thermal Stability : Pyrazole derivatives in exhibit higher melting points (133–183°C) due to strong intermolecular hydrogen bonding from carboxamide groups, whereas the target compound’s melting point is unreported but likely lower due to reduced polarity .

Biological Activity

N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine, also known by its CAS number 2152062-70-7, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C9H15N3C_9H_{15}N_3, with a molecular weight of 165.24 g/mol. The structure includes a cyclopropanamine moiety linked to a pyrazole ring, which is known for its diverse pharmacological properties.

PropertyValue
Molecular FormulaC₉H₁₅N₃
Molecular Weight165.24 g/mol
IUPAC NameThis compound
LogP2.47
Polar Surface Area30 Å

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyrazole ring enhances the compound's ability to act as an enzyme inhibitor. Specific mechanisms may include:

  • Inhibition of Enzymatic Activity : By binding to the active sites of enzymes, the compound can inhibit their function, affecting metabolic pathways.
  • Receptor Modulation : It may interact with specific receptors involved in signal transduction pathways, potentially influencing cellular responses.

Anticancer Properties

Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance, related compounds have demonstrated submicromolar antiproliferative effects against cancer cell lines such as MIA PaCa-2. These compounds inhibit mTORC1 activity and induce autophagy, suggesting that this compound may have similar effects.

Anti-inflammatory Effects

Studies have shown that pyrazole derivatives can modulate inflammatory responses. The compound's ability to inhibit pro-inflammatory cytokines could make it a candidate for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives, providing insights into their potential applications:

  • Antiproliferative Studies : A study demonstrated that compounds similar to this compound inhibited cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Enzyme Inhibition : Research indicated that certain pyrazole derivatives acted as inhibitors for specific kinases involved in cancer progression, showcasing their potential as therapeutic agents .
  • Inflammation Models : Experimental models showed that these compounds could reduce inflammation markers in vivo, suggesting their utility in inflammatory conditions .

Q & A

Q. Key Optimization Factors :

  • Solvent choice : Polar aprotic solvents (e.g., DMSO) enhance reaction rates for amine coupling .
  • Catalysts : Copper(I) bromide or cesium carbonate improves selectivity and reduces side reactions .
  • Temperature : Prolonged heating (>24 hours) at 35–50°C maximizes cyclopropane ring stability .

Basic Question: What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Answer:

  • NMR : 1H^1H NMR (CDCl3_3) shows characteristic peaks: δ 1.0–1.2 ppm (cyclopropane CH2_2), δ 2.2–2.5 ppm (pyrazole methyl groups), and δ 3.8–4.0 ppm (CH2_2-N linkage) .
  • HRMS : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]+^+ at m/z 192.2) .
  • HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water) assesses purity (>95%) .

Q. SAR Table :

DerivativeModificationBioactivity ChangeReference
Fluorinated Cyclopropane↑ Metabolic stabilityt1/2_{1/2}: 4h → 5.2h
Chloropyrazole↑ Enzyme inhibitionIC50_{50}: 10 µM → 5 µM

Advanced Question: How can contradictory data on biological activity (e.g., mTORC1 inhibition vs. autophagy modulation) be reconciled?

Answer:
Contradictions arise from:

  • Concentration Dependence : At 10 µM, the compound inhibits mTORC1, but higher concentrations (>20 µM) disrupt autophagic flux via off-target effects (e.g., lysosomal pH alteration) .
  • Cell-Type Variability : Cancer cells (e.g., HeLa) show stronger mTORC1 suppression than normal fibroblasts due to differential expression of regulatory proteins .
  • Assay Conditions : Serum starvation vs. nutrient-rich media alter baseline autophagy, affecting observed outcomes .

Q. Resolution Strategy :

  • Dose-Response Curves : Test concentrations from 1–50 µM across multiple cell lines.
  • Pathway-Specific Knockouts : Use CRISPR/Cas9 to isolate mTORC1 vs. autophagy effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine

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